![molecular formula C18H38GeSn B14313898 Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane CAS No. 111708-22-6](/img/structure/B14313898.png)
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a germanium atom bonded to a trimethyl group and a propynyl group substituted with a tri-tert-butylstannyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane typically involves the reaction of trimethylgermane with a suitable alkyne precursor in the presence of a stannylating agent. One common method involves the use of tri-tert-butylstannyl chloride as the stannylating agent, which reacts with the alkyne under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced germanium species.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Scientific Research Applications
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug delivery agent or in diagnostic imaging.
Industry: The compound may find applications in materials science, particularly in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane involves its interaction with molecular targets through its functional groups. The stannyl group can participate in coordination chemistry, forming complexes with metal ions or other electron-deficient species. The propynyl group can engage in π-π interactions or act as a ligand in catalytic processes. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane: Similar structure but with a silicon atom instead of germanium.
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]tin: Similar structure but with a tin atom instead of germanium.
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]lead: Similar structure but with a lead atom instead of germanium.
Uniqueness
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability profiles, making them valuable for specific applications in research and industry.
Properties
CAS No. |
111708-22-6 |
|---|---|
Molecular Formula |
C18H38GeSn |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
trimethyl(3-tritert-butylstannylprop-1-ynyl)germane |
InChI |
InChI=1S/C6H11Ge.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-4(2)3;/h1H2,2-4H3;3*1-3H3; |
InChI Key |
DCKHMOYRIHOSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Sn](CC#C[Ge](C)(C)C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
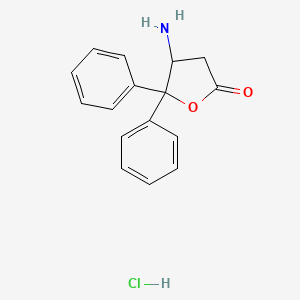
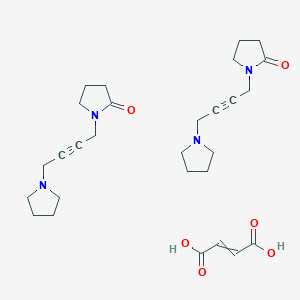
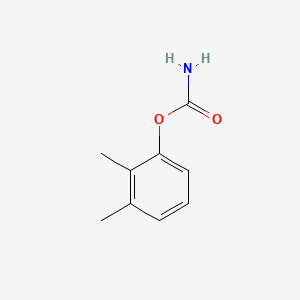
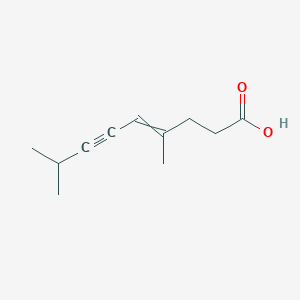

![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
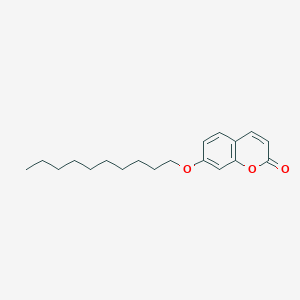
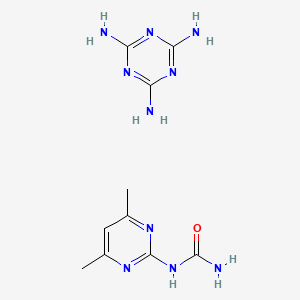
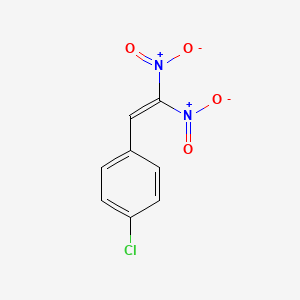
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
